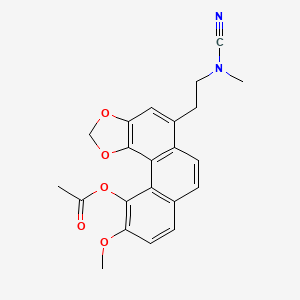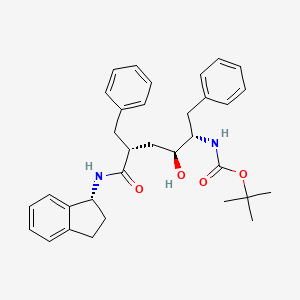
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an ethoxy group and a pyridinylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is often emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrrolidinone ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinylsulfonyl groups, often using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and pyridinylsulfonyl groups enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: A simpler analog with a similar pyrrolidinone ring but lacking the ethoxy and pyridinylsulfonyl groups.
5-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of an ethoxy group.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and pyridinylsulfonyl groups enhances its versatility and potential for various applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
111711-52-5 |
|---|---|
Molekularformel |
C11H14N2O4S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11-6-5-10(14)13(11)18(15,16)9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
CWFLAPRNRAXEDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)

![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)



